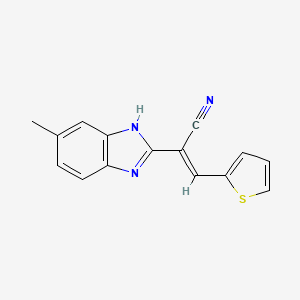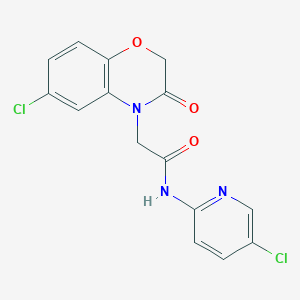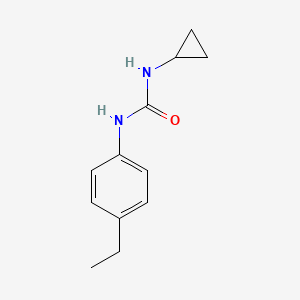
2-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BAM-15 and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用機序
The mechanism of action of BAM-15 involves the activation of the mitochondrial uncoupling protein 1 (UCP1). UCP1 is a protein found in brown adipose tissue that is responsible for dissipating energy in the form of heat. BAM-15 has been shown to activate UCP1, leading to an increase in mitochondrial respiration and ATP production. This mechanism of action has been studied extensively in cell culture and animal models.
Biochemical and Physiological Effects
BAM-15 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on mitochondrial function, BAM-15 has been shown to increase glucose uptake and insulin sensitivity in adipocytes. It has also been shown to reduce inflammation and oxidative stress in various cell types. These effects make BAM-15 a potential therapeutic target for metabolic disorders and inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using BAM-15 in lab experiments is its specificity for UCP1. This allows researchers to study the effects of UCP1 activation on mitochondrial function without the confounding effects of other compounds. However, one limitation of BAM-15 is its potency. BAM-15 is a highly potent compound, and its effects on mitochondrial function can be difficult to quantify. Additionally, BAM-15 is not water-soluble, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for research on BAM-15. One area of interest is in the development of more potent and specific UCP1 activators. This could lead to the development of novel therapies for metabolic disorders and other diseases. Another area of interest is in the study of the effects of UCP1 activation on aging and longevity. Finally, the development of water-soluble BAM-15 analogs could make this compound more accessible for use in a wider range of experimental setups.
Conclusion
In conclusion, BAM-15 is a chemical compound that has gained attention in the scientific community for its potential applications in research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. There are several future directions for research on BAM-15, including the development of more potent and specific UCP1 activators and the study of the effects of UCP1 activation on aging and longevity.
合成法
The synthesis of BAM-15 involves the reaction of 3-phenylacrylic acid with 1,3-benzodioxole in the presence of thionyl chloride to form 3-phenylacryloyl chloride. This intermediate is then reacted with N-acetylanthranilic acid in the presence of triethylamine to yield BAM-15. The synthesis of BAM-15 is a multi-step process that requires careful attention to detail and expertise in organic chemistry.
科学的研究の応用
BAM-15 has been studied for its potential applications in scientific research. One of the primary areas of interest is in the study of mitochondrial function. Mitochondria are organelles within cells that are responsible for producing energy in the form of ATP. Dysfunction of mitochondria has been linked to a variety of diseases, including neurodegenerative disorders, metabolic disorders, and cancer. BAM-15 has been shown to increase mitochondrial respiration and ATP production, making it a potential therapeutic target for these diseases.
特性
IUPAC Name |
(Z)-2-acetamido-N-(1,3-benzodioxol-5-ylmethyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-13(22)21-16(9-14-5-3-2-4-6-14)19(23)20-11-15-7-8-17-18(10-15)25-12-24-17/h2-10H,11-12H2,1H3,(H,20,23)(H,21,22)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVYSKDAQVBUMT-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B5439198.png)
![4-benzoyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5439210.png)
![ethyl N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]valinate](/img/structure/B5439211.png)
![ethyl 7-hydroxy-2-(4-iodophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B5439217.png)
![4-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}benzonitrile](/img/structure/B5439224.png)


![1-(4-fluorophenyl)-3-[(2-oxo-2-phenylethyl)amino]-2-propen-1-one](/img/structure/B5439238.png)

![N-(2-ethoxyphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5439254.png)
![3-benzyl-5-({5-[(5-fluoro-2-nitrophenoxy)methyl]-2-furyl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5439263.png)
![1-[(dimethylamino)sulfonyl]-N-[4-(3-methyl-1-piperidinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5439271.png)

![16-acetyl-13-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5439281.png)